

Gimatecan: A Technical Overview of its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analog of camptothecin, a natural quinoline alkaloid.[1][2] As a topoisomerase I inhibitor, it has demonstrated significant antineoplastic and antiangiogenic activities, making it a compound of interest in oncology research.[1][2] This technical guide provides an in-depth look at the chemical structure and synthesis of **Gimatecan**, presenting key data and experimental insights for professionals in the field of drug development.

Chemical Structure and Identification

Gimatecan is chemically identified as 7-t-butoxyiminomethylcamptothecin.[1][3] Its structure is characterized by the core pentacyclic ring system of camptothecin, with a distinguishing t-butoxyiminomethyl group at the 7-position. This modification enhances its lipophilicity and pharmacological properties compared to the parent compound.

Below is a table summarizing the key identifiers and properties of **Gimatecan**.



| Identifier | Value |
|-------------------|---|
| IUPAC Name | (19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.0 ² ,11.0 ⁴ ,9.01 ⁵ ,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione[1] |
| CAS Number | 292618-32-7[1][4] |
| Molecular Formula | C25H25N3O5[1][4] |
| Molecular Weight | 447.48 g/mol [4] |
| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C 5=CC=CC=C5N=C4C3=C2)/C=N/OC(C) (C)C)O[1] |
| InChI Key | UIVFUQKYVFCEKJ-OPTOVBNMSA-N[1][4] |

Synthesis of Gimatecan

The synthesis of **Gimatecan** is a semi-synthetic process that starts from the natural product, camptothecin. The key transformation involves the introduction of the characteristic side chain at the 7-position of the camptothecin core.

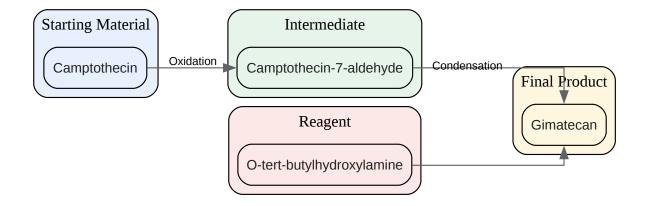
General Synthetic Pathway

The synthesis of **Gimatecan** and other 7-oxyiminomethyl derivatives of camptothecin generally proceeds through a two-step process:

- Oxidation of Camptothecin: The first step is the oxidation of the 7-position of camptothecin to an aldehyde, forming the intermediate camptothecin-7-aldehyde (CPT-CHO).
- Condensation Reaction: The camptothecin-7-aldehyde then undergoes a condensation reaction with an appropriate O-substituted hydroxylamine. In the case of **Gimatecan**, this is O-tert-butylhydroxylamine.

The following diagram illustrates the general synthetic workflow for **Gimatecan**.





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A simplified workflow for the synthesis of **Gimatecan**.

Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, the chemical literature describes the fundamental reactions. The synthesis of a series of imines from camptothecin-7-aldehyde has been reported, which follows a similar condensation principle.

Synthesis of 7-aryliminomethyl derivatives of camptothecin (A General Method):

A series of imines were synthesized from camptothecin-7-aldehyde (CPT-CHO) and various aromatic amines. This process highlights the reactivity of the 7-aldehyde group, which is key to the synthesis of **Gimatecan**. The reaction of CPT-CHO with the chosen amine or hydroxylamine derivative leads to the formation of the corresponding imine or oxime ether.

Mechanism of Action and Signaling Pathways

Gimatecan exerts its cytotoxic effects primarily through the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.

Topoisomerase I Inhibition:

Gimatecan binds to the covalent complex formed between topoisomerase I and DNA. This stabilizes the complex, preventing the re-ligation of the single-strand breaks created by the



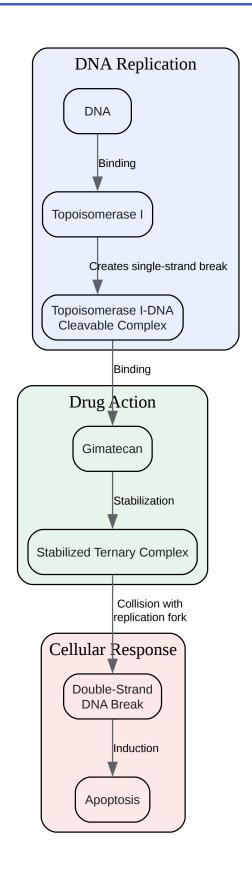
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enzyme. When a replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis.

The following diagram illustrates the mechanism of action of **Gimatecan**.





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Mechanism of Gimatecan-induced apoptosis via Topoisomerase I inhibition.

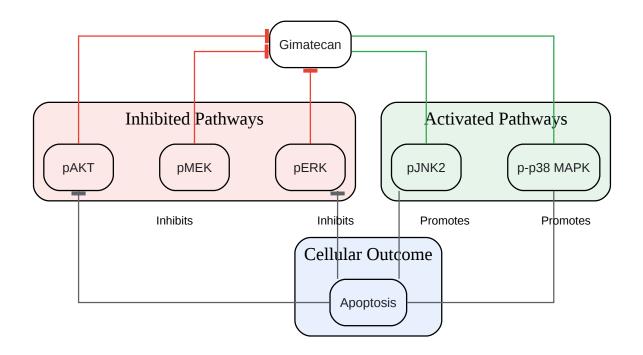


Modulation of Cellular Signaling Pathways:

In addition to its direct effects on DNA, **Gimatecan** has been shown to modulate key signaling pathways involved in cell survival and proliferation. In gastric cancer models, **Gimatecan** treatment has been observed to:

- Inhibit the expression of DNA Topoisomerase I.
- Suppress the phosphorylation of AKT, MEK, and ERK, which are components of pro-survival pathways.
- Activate the JNK2 and p38 MAPK pathways, which are often associated with stress responses and apoptosis.

The diagram below outlines the influence of **Gimatecan** on these signaling pathways.



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Modulation of cellular signaling pathways by **Gimatecan**.

Quantitative Data



The in vitro cytotoxic activity of **Gimatecan** has been evaluated in various cancer cell lines. The following table summarizes the reported IC₅₀ values.

| Cell Line | Cancer Type | IC₅₀ (1-hour exposure) | IC₅₀ (24-hour exposure) |
|-----------|----------------|---------------------------|----------------------------|
| MCR | Bladder Cancer | 90 ± 3 ng/mL | 5.0 ± 0.2 ng/mL |
| HT1376 | Bladder Cancer | 9.0 ± 0.4 ng/mL | 2.8 ± 0.1 ng/mL |

| Cell Line | Cancer Type | IC₅₀ (72-hour exposure) |
|--|--------------------------|-------------------------|
| Various Hepatocellular Carcinoma (HCC) cell lines | Hepatocellular Carcinoma | 12.1 - 1085.0 nM[5] |

Conclusion

Gimatecan is a promising semi-synthetic camptothecin analog with a well-defined chemical structure and a clear mechanism of action. Its synthesis, derived from the natural product camptothecin, involves a key condensation step to introduce the lipophilic side chain that enhances its pharmacological profile. As a potent topoisomerase I inhibitor that also modulates critical cellular signaling pathways, **Gimatecan** continues to be an important molecule for further investigation in the development of novel anticancer therapies.

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